molecular formula C9H8N2O3 B3018533 4-Ethoxy-2-nitrobenzonitrile CAS No. 35739-44-7

4-Ethoxy-2-nitrobenzonitrile

Cat. No.: B3018533
CAS No.: 35739-44-7
M. Wt: 192.174
InChI Key: MEZHQKMPNNBMSP-UHFFFAOYSA-N
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Description

4-Ethoxy-2-nitrobenzonitrile is a substituted benzonitrile derivative featuring an ethoxy group (-OCH₂CH₃) at the 4-position and a nitro group (-NO₂) at the 2-position of the benzene ring.

Properties

IUPAC Name

4-ethoxy-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-14-8-4-3-7(6-10)9(5-8)11(12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZHQKMPNNBMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxy-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-ethoxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and Raney nickel catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: 4-Ethoxy-2-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Ethoxy-2-nitrobenzonitrile is utilized as an important intermediate in the synthesis of various organic compounds. Its nitro and cyano functional groups make it a versatile building block for further transformations.

Synthesis of Pharmaceutical Compounds

The compound serves as a precursor for synthesizing bioactive molecules, including potential anti-cancer agents. For example, derivatives of this compound have been explored for their activity against androgen receptors, which are implicated in prostate cancer treatment . The modification of the ethoxy group can enhance the lipophilicity and biological activity of the resulting compounds.

Coupling Reactions

This compound has been employed in various coupling reactions, such as Suzuki and Heck reactions, to form more complex aromatic systems. These reactions are essential for creating diverse libraries of compounds for drug discovery .

Medicinal Chemistry

The compound's structure allows it to interact with biological targets effectively, making it valuable in medicinal chemistry.

Androgen Receptor Modulation

Research indicates that this compound and its derivatives can act as selective androgen receptor modulators (SARMs). These compounds show promise in treating conditions related to androgen receptor dysregulation, such as certain cancers . The ability to modulate receptor activity selectively can lead to fewer side effects compared to traditional therapies.

Toxicity Studies

Studies have also focused on the toxicity profiles of substituted benzenes, including this compound. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict its toxicity and environmental impact, aiding in the design of safer chemical entities .

Material Science Applications

In addition to its synthetic and medicinal uses, this compound finds applications in materials science.

Nanomaterials Development

The compound is utilized in the synthesis of functionalized nanomaterials. For instance, it can be incorporated into polymer matrices or used as a ligand for metal nanoparticles, enhancing their catalytic properties in various reactions . This application is particularly relevant in green chemistry where efficient catalysts are crucial.

Sensor Development

Research has shown that derivatives of this compound can be designed as sensors for detecting specific analytes through changes in fluorescence or conductivity upon interaction with target molecules . This capability is vital for developing non-invasive diagnostic tools.

Case Studies and Data Tables

Application AreaSpecific Use CaseReference
Organic SynthesisSynthesis of anti-cancer agents
Medicinal ChemistrySelective androgen receptor modulation
Toxicity PredictionQSAR models for toxicity estimation
NanomaterialsFunctionalized nanoparticles for catalysis
Sensor DevelopmentFluorescent sensors for analyte detection

Comparison with Similar Compounds

The following compounds are selected for comparison based on functional group similarity, substituent positions, and available

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Positions Functional Groups CAS Number
4-Ethoxy-2-nitrobenzonitrile C₉H₈N₂O₃ 192.16* 4-ethoxy, 2-nitro Nitrile, nitro, ethoxy Not Provided
3-Methoxy-4-nitrobenzonitrile C₈H₆N₂O₃ 178.15 3-methoxy, 4-nitro Nitrile, nitro, methoxy 177476-75-4
4-Methoxy-2-nitrobenzaldehyde C₈H₇NO₄ 181.14 4-methoxy, 2-nitro Aldehyde, nitro, methoxy 22996-21-0
4-(2-Nitrophenoxy)benzonitrile C₁₃H₈N₂O₃ 252.21 4-(2-nitrophenoxy) Nitrile, nitro, ether 113344-23-3

*Calculated based on structural analogs (see Section 2.2).

Physical and Chemical Properties

Key Observations:
  • Molecular Weight : Ethoxy substitution increases molecular weight compared to methoxy analogs. For example, replacing methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) in 3-Methoxy-4-nitrobenzonitrile raises the molecular weight from 178.15 to 192.16 .
  • Melting Points: 3-Methoxy-4-nitrobenzonitrile: 125–126°C . 4-Methoxy-2-nitrobenzaldehyde: No explicit data, but related aldehydes typically exhibit lower melting points than nitriles due to reduced intermolecular forces.
  • Reactivity: Nitro groups (-NO₂) are electron-withdrawing, directing electrophilic substitution to meta/para positions. Ethoxy groups (-OCH₂CH₃) are electron-donating, contrasting with the aldehyde (-CHO) in 4-Methoxy-2-nitrobenzaldehyde, which is strongly electron-withdrawing . Nitriles (-CN) enhance polarity and stability, making this compound less volatile than aldehydes.

Biological Activity

4-Ethoxy-2-nitrobenzonitrile (C9H8N2O3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H8N2O3
  • CAS Number : 35739-44-7
  • Molecular Weight : 180.17 g/mol

The compound features a nitro group and an ethoxy substituent on a benzonitrile core, contributing to its biological activity. The presence of the nitro group is particularly significant, as it is known to enhance the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Nitro compounds are often activated through reduction processes that generate reactive intermediates capable of binding to DNA or proteins, leading to cellular damage or modulation of signaling pathways .

Key Mechanisms Include:

  • Antimicrobial Activity : Nitro-containing compounds exhibit antimicrobial properties by producing toxic intermediates upon reduction. These intermediates can bind covalently to DNA, causing cell death .
  • Anti-inflammatory Effects : Compounds with nitro groups can modulate inflammatory responses by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory pathways .
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving the inhibition of cell proliferation and induction of apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacterial strains
Anti-inflammatoryInhibition of iNOS and COX-2
AntitumorCytotoxic effects on cancer cell lines
AntiparasiticPotential activity against parasitic infections

Case Studies

  • Antimicrobial Studies : In a study examining the efficacy of nitro derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that compounds similar to this compound effectively reduced levels of inflammatory cytokines in vitro, suggesting a potential for therapeutic use in inflammatory diseases .
  • Antitumor Evaluation : In vitro studies indicated that this compound could inhibit the growth of several cancer cell lines, with IC50 values indicating potent cytotoxicity at sub-micromolar concentrations .

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